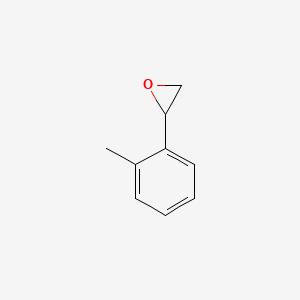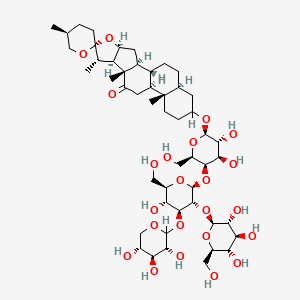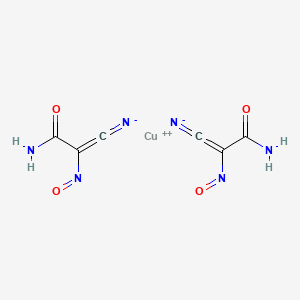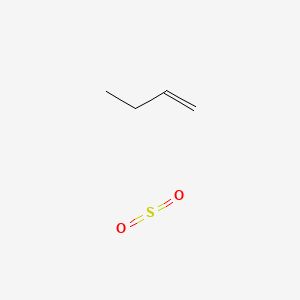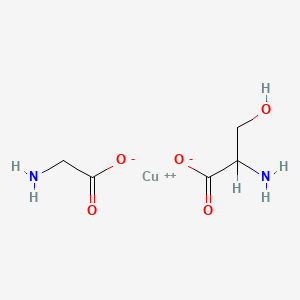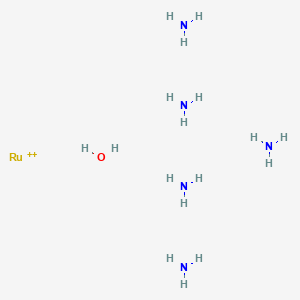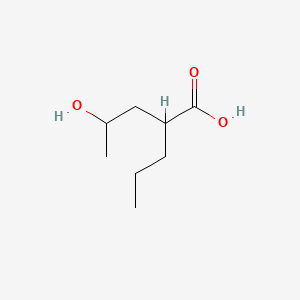
4-Hydroxyvalproic acid
説明
4-Hydroxyvalproic acid (4-HVPA) is a metabolite of valproic acid (VPA), a widely used antiepileptic drug. 4-HVPA has been found to possess various biological activities, including anticancer, antioxidant, and anti-inflammatory effects.
科学的研究の応用
Biotechnological Applications
4-Hydroxybenzoic acid (4-HBA), a closely related compound to 4-Hydroxyvalproic acid, has emerged as a promising intermediate for various bioproducts. These products find applications in food, cosmetics, pharmacy, and as fungicides. The biosynthesis of 4-HBA and its derivatives, such as resveratrol, muconic acid, and vanillyl alcohol, has been facilitated by synthetic biology and metabolic engineering, addressing the demand for high-value bioproducts (Wang et al., 2018).
Collagen Quantification
The analysis of 4-Hydroxyproline, another derivative, is essential in estimating collagen content in biological specimens. A kit developed for this purpose allows for efficient collagen quantification in connective tissues and fibroblast collagen synthesis, offering a better alternative to previous methods (Lin & Kuan, 2010).
Microbial Production
Engineering Escherichia coli for producing 4-hydroxymandelic acid (4-HMA), a compound structurally similar to 4-Hydroxyvalproic acid, demonstrates the microbial production of valuable aromatic chemicals from renewable resources. The engineered E. coli strains efficiently co-ferment glucose and xylose, major components in agricultural biomass, to produce 4-HMA (Fei-Fei et al., 2016).
Biosynthesis Pathway Reconstruction
The reconstruction of biosynthetic pathways for chemicals like 4-Hydroxybutyric acid, which shares chemical similarities with 4-Hydroxyvalproic acid, in Methylosinus trichosporium OB3b, demonstrates the potential of microbial systems in producing key platform chemicals. This approach is pivotal for synthesizing bioplastics and other industrial applications from methane, a single carbon source (Nguyen & Lee, 2021).
Antioxidant and Neuroprotective Potential
4-Hydroxyisophthalic acid (4-HIA), structurally related to 4-Hydroxyvalproic acid, has shown promise in managing oxidative stress-related neurodegenerative diseases. Its encapsulation using biocompatible polymers like PLGA enhances its solubility, bioavailability, and therapeutic efficacy (Ravikiran et al., 2021).
特性
IUPAC Name |
4-hydroxy-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-7(8(10)11)5-6(2)9/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASKNPCLIHUTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975544 | |
| Record name | 4-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60113-82-8 | |
| Record name | 4-Hydroxy-2-propylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60113-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyvalproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60113-82-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxyvalproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can researchers quantify 4-Hydroxy-2-propylpentanoic acid and other VPA metabolites?
A: The second research article describes a sensitive and efficient method for quantifying VPA and its metabolites, including 4-Hydroxy-2-propylpentanoic acid, using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). [] This technique allows researchers to analyze multiple metabolites in a single sample, offering valuable insights into VPA metabolism and potential contributions of individual metabolites to its overall effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



